molecular formula C5H4N4O2 B184001 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 6293-09-0

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No. B184001
CAS RN: 6293-09-0
M. Wt: 152.11 g/mol
InChI Key: GOKGXTNRIXSKPF-UHFFFAOYSA-N
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Description

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound with the CAS number 6293-09-0 . It has a molecular weight of 152.11 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is 1S/C5H4N4O2/c10-4-2-3 (7-1-6-2)5 (11)9-8-4/h1H, (H,6,7) (H,8,10) (H,9,11) . This indicates that the compound contains five carbon atoms, four nitrogen atoms, four hydrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a white to yellow solid . It has a molecular weight of 152.11 . The compound is stored at room temperature .

Scientific Research Applications

  • Pharmacological Potential

    • Field : Pharmacology .
    • Application : The compound “2-Butyl-5,6-Dihydro-1h-Imidazo [4,5-D]Pyridazine-4,7-Dione” is structurally similar to “5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione” and is listed as an experimental molecule in DrugBank . It’s potential therapeutic significance is being investigated .
    • Methods : The specific methods of application or experimental procedures are not available .
    • Results : The results or outcomes of these investigations are not available .
  • Synthesis and Cytotoxicity Testing

    • Field : Organic Chemistry .
    • Application : Compounds similar to “5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione” have been synthesized and tested for cytotoxicity .
    • Methods : The synthesis involved heating the compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) .
    • Results : The results of the cytotoxicity tests are not specified .

Safety And Hazards

The safety information available indicates that 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGXTNRIXSKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978745
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

CAS RN

6293-09-0
Record name 6293-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazo[4,5-d]pyridazine-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1H-Imidazole-4,5-dicarboxylic acid dimethyl ester (592 mg, 3.21 mmol) is combined with hydrazine (600 mg, 18.8 mmol) and MeOH (10 mL). The reaction mixture is heated to 115° C. for 30 min. Cool and filter off the resulting precipitate. Wash with additional water. Combine the precipitate with hydrazine (1.38 mL) and reflux for 4 h. Pour the reaction mixture into ice water and adjust the to pH 2 with HCl (12 N). The new precipitate is isolated by filtration to afford the title product (293 mg, 60%)
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 2
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 3
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 4
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 5
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Reactant of Route 6
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Citations

For This Compound
3
Citations
E Bankowska, J Balzarini, IE Głowacka… - Monatshefte für Chemie …, 2014 - Springer
A series of diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates was synthesised from ω-azidoalkylphosphonates and dimethyl acetylenedicarboxylate and was …
Number of citations: 18 link.springer.com
K Miller-Moslin, S Peukert, RK Jain… - Journal of medicinal …, 2009 - ACS Publications
Abnormal activation of the Hedgehog (Hh) signaling pathway has been linked to several types of human cancers, and the development of small-molecule inhibitors of this pathway …
Number of citations: 123 pubs.acs.org
Y Wang, Q Liu, S Fan, X Yang, L Ming… - Journal of separation …, 2019 - Wiley Online Library
Corn silk is a well‐known traditional Chinese medicine that has been widely used for its antidiabetic, antioxidant, antihyperlipidemic, and other effects in China for thousands of years. …

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